molecular formula C20H19N3O3S B2387647 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 895111-39-4

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No. B2387647
CAS RN: 895111-39-4
M. Wt: 381.45
InChI Key: JBBSBEBCCSEGBU-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide, also known as MPA, is a novel compound that has been widely studied for its potential therapeutic applications. MPA belongs to the class of pyrazinone derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide is not fully understood. However, it has been proposed that 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation. Additionally, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to inhibit the reverse transcriptase activity of HIV, which is essential for viral replication.
Biochemical and Physiological Effects:
2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in inflammatory cells. Moreover, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to inhibit the replication of HIV by inhibiting the reverse transcriptase activity of the virus.

Advantages and Limitations for Lab Experiments

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. Moreover, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has shown promising results in various scientific research studies, making it a potential candidate for drug development. However, there are also some limitations to the use of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide in lab experiments. The exact mechanism of action of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide is not fully understood, which can make it difficult to design experiments to study its therapeutic effects. Moreover, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider in drug development.

Future Directions

There are several future directions for the study of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide. One potential direction is the development of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide-based anticancer drugs. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has shown promising results in inhibiting cancer cell growth and metastasis, making it a potential candidate for cancer therapy. Another potential direction is the development of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide-based anti-inflammatory drugs. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Moreover, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to have antiviral activity against HIV, making it a potential candidate for the development of antiviral drugs. Further studies are needed to fully understand the therapeutic potential of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide and its limitations.
Conclusion:
In conclusion, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide is a novel compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer therapy, anti-inflammatory drugs, and antiviral drugs. The synthesis method of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been optimized to obtain a high yield and purity of the compound. The exact mechanism of action of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide is not fully understood, but it has been proposed to inhibit various enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has various biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing the production of pro-inflammatory cytokines, and inhibiting the replication of HIV. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has several advantages for lab experiments, but there are also some limitations to its use. Further studies are needed to fully understand the therapeutic potential of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide and its limitations.

Synthesis Methods

The synthesis of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide involves the reaction of 4-methoxyphenylhydrazine with 2-acetylpyrazine in the presence of sulfur and 4-methylphenylacetic acid. The reaction undergoes a series of steps, including nucleophilic substitution, oxidation, and reduction, to yield the final product of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide. The synthesis method of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been optimized to obtain a high yield and purity of the compound.

Scientific Research Applications

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been widely studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anticancer, anti-inflammatory, and antiviral activities. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Moreover, 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide has been shown to have antiviral activity against human immunodeficiency virus (HIV), making it a potential candidate for the development of antiviral drugs.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-3-5-15(6-4-14)22-18(24)13-27-19-20(25)23(12-11-21-19)16-7-9-17(26-2)10-8-16/h3-12H,13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBSBEBCCSEGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

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